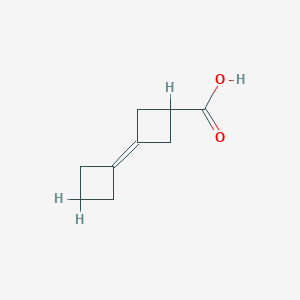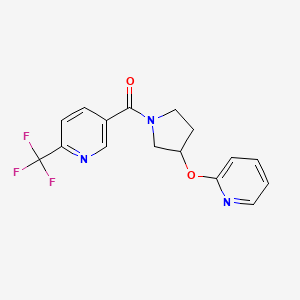![molecular formula C15H7Cl3FN3OS B2383075 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 391863-76-6](/img/structure/B2383075.png)
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle, and several halogen atoms (chlorine and fluorine). Halogenated compounds often have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of thiadiazole derivatives, including chlorophenyl and fluorobenzyl components, have been investigated to understand their molecular configurations and potential chemical interactions. Studies like those by Banu et al. (2014) delve into the spectroscopic analysis (1H NMR, 13C NMR, mass spectra) and X-ray crystal structure analyses of such compounds, highlighting the influence of chlorine and fluorine substituents on molecular structure and stability (Banu, Lamani, Khazi, & Begum, 2014).
Corrosion Inhibition
Research by Bentiss et al. (2007) explores the corrosion inhibition properties of thiadiazole compounds, indicating their potential in protecting metals like mild steel in acidic environments. This study emphasizes the relationship between molecular structure, including the presence of substituents like chloro and nitro groups, and corrosion inhibition efficiency, providing insights into the practical applications of such compounds in material science (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Electronic and Optical Properties
The effect of donor units on the properties of fluorinated acceptor-based systems, as studied by Çakal et al. (2021), provides valuable insights into the electronic and optical characteristics of thiadiazole-containing compounds. This research has implications for their use in electronic and optoelectronic applications, such as organic semiconductors and photovoltaic devices (Çakal, Akdag, Cihaner, & Önal, 2021).
Antimicrobial and Antitumor Activities
Investigations into the biological activities of thiadiazole derivatives, including their antimicrobial and antitumor potentials, are crucial for pharmaceutical applications. Studies such as those by Mohammadhosseini et al. (2009) demonstrate significant inhibitory activity against Helicobacter pylori, suggesting the therapeutic potential of these compounds in treating infections (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009). Similarly, the antitumor efficiency of fluoro-substituted benzothiazole derivatives in both in vitro and in vivo models, as researched by Stojković et al. (2006), highlights the potential of such compounds in cancer therapy (Stojković, Karminski-Zamola, Racané, Tralić-Kulenović, Glavaš-Obrovac, Ivanković, & Radačić, 2006).
properties
IUPAC Name |
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3FN3OS/c16-7-4-5-8(10(18)6-7)14-21-22-15(24-14)20-13(23)12-9(17)2-1-3-11(12)19/h1-6H,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFWQUGOWGCBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)
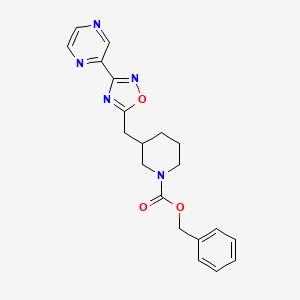
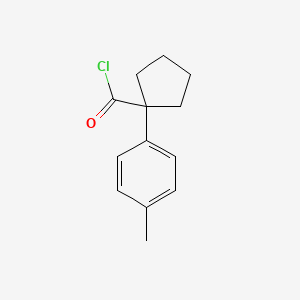
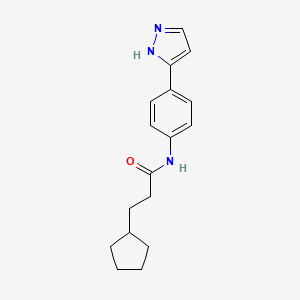
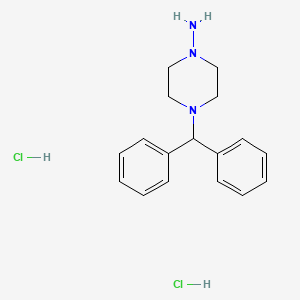
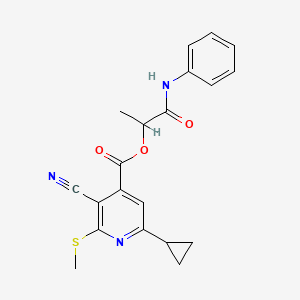
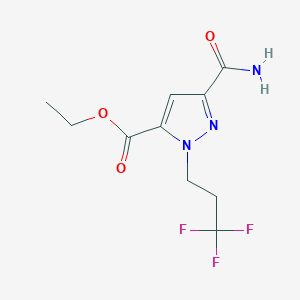
![N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2383005.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)
![N1-(3-methoxypropyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2383008.png)
![3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2383012.png)
